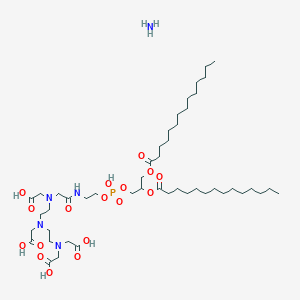
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) is a synthetic phospholipid derivative. This compound is commonly used in biochemical and biophysical research due to its unique properties, which include its ability to form stable liposomes and its utility in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) typically involves the esterification of glycerol with myristic acid, followed by the introduction of the phosphoethanolamine group. The diethylenetriaminepentaacetic acid (DTPA) moiety is then attached through a series of condensation reactions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and condensation reactions under controlled conditions. The process is optimized to maximize yield and purity, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phosphoethanolamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoethanolamine derivatives with altered functional groups, while reduction can yield simpler phospholipid structures.
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in phospholipid analysis and in the study of lipid monolayers and bilayers.
Biology: Utilized in the formation of liposomes for drug delivery and as a model membrane system.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in diagnostic assays.
Industry: Employed in the formulation of emulsions and as a stabilizing agent in various products.
Mecanismo De Acción
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) involves its ability to integrate into lipid bilayers, thereby altering membrane properties. The diethylenetriaminepentaacetic acid (DTPA) moiety can chelate metal ions, which is useful in various analytical and therapeutic applications. The compound’s interaction with molecular targets and pathways depends on its incorporation into lipid structures and its ability to modulate membrane dynamics.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid used in liposome formation and membrane studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Used in the study of bacterial membranes and as a component in diffusion studies.
1,2-Dimyristoyl-sn-glycero-3-phosphate: Employed in phospholipid analysis and as a standard in various assays.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) is unique due to its combination of a phosphoethanolamine group with a diethylenetriaminepentaacetic acid (DTPA) moiety. This dual functionality allows it to be used in a broader range of applications, particularly in chelation and membrane studies.
Propiedades
Fórmula molecular |
C47H90N5O17P |
|---|---|
Peso molecular |
1028.2 g/mol |
Nombre IUPAC |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C47H87N4O17P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-46(61)65-38-40(68-47(62)26-24-22-20-18-16-14-12-10-8-6-4-2)39-67-69(63,64)66-32-27-48-41(52)33-50(35-43(55)56)30-28-49(34-42(53)54)29-31-51(36-44(57)58)37-45(59)60;/h40H,3-39H2,1-2H3,(H,48,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,63,64);1H3 |
Clave InChI |
QATHRIAGGJNBMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)OC(=O)CCCCCCCCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















